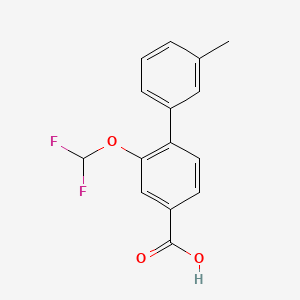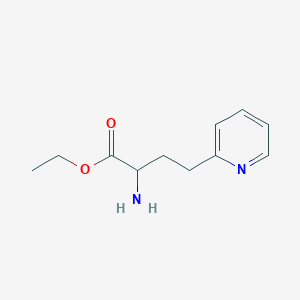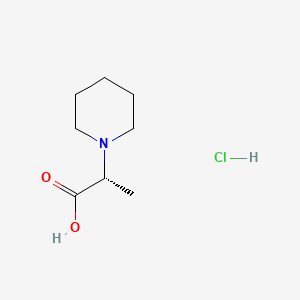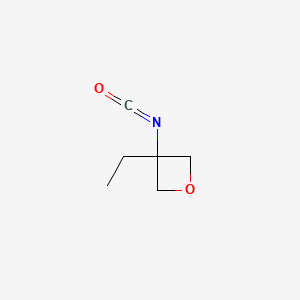
(S)-1-Boc-amino-2-hydroxy-3,3,3-trifluoropropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-Boc-amino-2-hydroxy-3,3,3-trifluoropropane is a chiral compound with significant importance in organic chemistry and pharmaceutical research. The compound features a tert-butoxycarbonyl (Boc) protected amino group, a hydroxyl group, and a trifluoromethyl group, making it a versatile intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Boc-amino-2-hydroxy-3,3,3-trifluoropropane typically involves the following steps:
Starting Material: The synthesis begins with a suitable chiral precursor, such as (S)-glycidol.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) under specific conditions.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, along with the use of continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Boc-amino-2-hydroxy-3,3,3-trifluoropropane undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form different derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Nucleophiles like sodium azide (NaN3) in dimethylformamide (DMF).
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a reduced amine or alcohol derivative.
Substitution: Formation of substituted trifluoromethyl derivatives.
Scientific Research Applications
(S)-1-Boc-amino-2-hydroxy-3,3,3-trifluoropropane has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Serves as a building block for the development of pharmaceuticals, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-1-Boc-amino-2-hydroxy-3,3,3-trifluoropropane involves its interaction with specific molecular targets. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The Boc-protected amino group can be deprotected under acidic conditions, enabling the compound to form covalent bonds with nucleophilic residues in enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
(S)-1-Boc-amino-2-hydroxy-2,2,2-trifluoroethane: Similar structure but lacks the additional carbon in the backbone.
(S)-1-Boc-amino-2-hydroxy-3,3,3-trifluorobutane: Similar structure with an extended carbon chain.
Uniqueness
(S)-1-Boc-amino-2-hydroxy-3,3,3-trifluoropropane is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. The trifluoromethyl group imparts unique electronic properties, making it a valuable intermediate in the synthesis of bioactive compounds.
Properties
Molecular Formula |
C8H14F3NO3 |
|---|---|
Molecular Weight |
229.20 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]carbamate |
InChI |
InChI=1S/C8H14F3NO3/c1-7(2,3)15-6(14)12-4-5(13)8(9,10)11/h5,13H,4H2,1-3H3,(H,12,14)/t5-/m0/s1 |
InChI Key |
NCSJLZBMIHPPLI-YFKPBYRVSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](C(F)(F)F)O |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B13533716.png)

![[5-(Ethanesulfonyl)thiophen-2-yl]methanamine](/img/structure/B13533718.png)
![[4-(Diethylsulfamoyl)-phenyl]-acetic acid](/img/structure/B13533722.png)






![7-Bromo-2,4-dichlorothieno[3,4-d]pyrimidine](/img/structure/B13533763.png)
